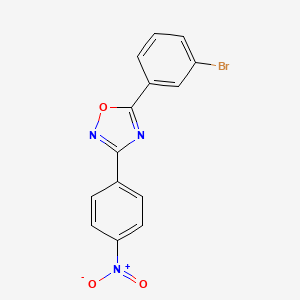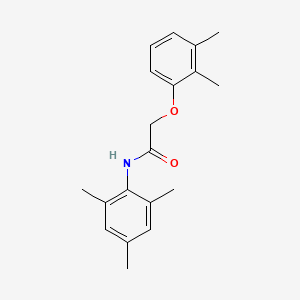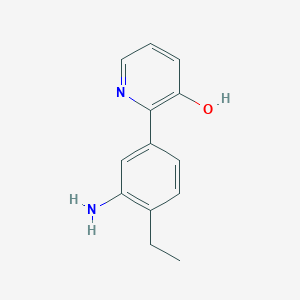
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, also known as CEAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Acrylamide derivatives have been investigated for their corrosion inhibitory effects on metals in acidic environments. A study on the synthesis and characterization of new acrylamide derivatives demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds, including similar structures to 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, exhibited mixed-type inhibition properties and followed chemical adsorption and Langmuir isotherm behaviors (Ahmed Abu-Rayyan et al., 2022).
Biochemical Applications
Acrylamide serves as an efficient quencher of tryptophanyl fluorescence, offering a discriminative approach to sensing exposure of tryptophanyl residues in proteins. This application is crucial for understanding protein conformations and interactions, indicating the biochemical relevance of acrylamide and its derivatives (M. Eftink & C. Ghiron, 1976).
Environmental and Safety Studies
Acrylamide's environmental presence and safety have been extensively reviewed, highlighting its applications in various industries and its formation during food processing. These studies underscore the importance of understanding acrylamide's chemistry, biochemistry, and toxicological impacts, emphasizing the need for continued research into safer and more sustainable uses of acrylamide derivatives (Mendel Friedman, 2003).
Polymer Science and Material Applications
Acrylamide derivatives find extensive applications in polymer science, where they contribute to the development of novel materials. For instance, polyacrylamide grafted cotton fabrics demonstrate enhanced antibacterial properties, showcasing the potential of acrylamide derivatives in creating functional materials with health and safety applications (K. Hong, Ning Liu, & Gang Sun, 2009).
Herbicidal and Insecticidal Applications
Novel acrylamide derivatives have also been synthesized for potential use as insecticidal agents. Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which bear structural similarities to this compound, revealed significant insecticidal efficacy, highlighting the potential of such compounds in agricultural applications (Kaiwan O. Rashid et al., 2021).
Zukünftige Richtungen
The future directions for the research on “3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide” could involve further exploration of its biological activities and potential applications in medicine, given the wide range of biological activities exhibited by chalcones . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-15-10-8-14(9-11-15)19-17(20)12-7-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3,(H,19,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNZAMTZUCCGN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)
![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)



![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
